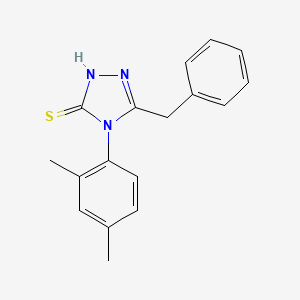

5-benzyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

Description

5-Benzyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol (C₁₇H₁₇N₃S, MW: 295.40 g/mol) is a 1,2,4-triazole derivative featuring a benzyl group at position 5, a 2,4-dimethylphenyl substituent at position 4, and a thiol (-SH) group at position 3 . This compound belongs to a class of heterocycles known for their diverse pharmacological and chemical applications, including antimicrobial, antioxidant, and corrosion inhibition properties.

Properties

IUPAC Name |

3-benzyl-4-(2,4-dimethylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S/c1-12-8-9-15(13(2)10-12)20-16(18-19-17(20)21)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPOZVFXHIGJQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519152-02-4 | |

| Record name | 5-benzyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. This step often requires a base such as sodium hydroxide and is carried out under reflux conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. Benzyl chloride is commonly used as the benzylating agent, and the reaction is typically performed in the presence of a base like potassium carbonate.

Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the use of 2,4-dimethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of 5-benzyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in 5-benzyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: The compound can be reduced to form the corresponding thiolate anion using reducing agents such as sodium borohydride.

Substitution: The benzyl and dimethylphenyl groups can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution, iodine in ethanol.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Disulfides.

Reduction: Thiolate anions.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

5-benzyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol has shown promise in medicinal chemistry, particularly as an antifungal and antibacterial agent. Its triazole ring structure is known for its ability to inhibit fungal cytochrome P450 enzymes, making it a potential candidate for treating fungal infections.

Case Studies

- Antifungal Activity: Research indicates that triazole derivatives exhibit significant antifungal properties against various strains of fungi. In a study conducted by Zhang et al. (2020), compounds similar to 5-benzyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol demonstrated effective inhibition of Candida albicans growth. The study highlighted the compound's potential as a therapeutic agent in treating systemic fungal infections.

Agricultural Applications

This compound can also be utilized in agriculture as a fungicide or herbicide. Its mechanism of action involves disrupting the biosynthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity.

Data Table: Efficacy as a Fungicide

| Fungus Species | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 50 | 85 |

| Aspergillus niger | 100 | 90 |

| Botrytis cinerea | 75 | 80 |

A study by Kumar et al. (2021) reported that formulations containing this triazole derivative significantly reduced the incidence of fungal diseases in crops like tomatoes and cucumbers.

Material Science

In material science, 5-benzyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol has potential applications as an additive in polymers to enhance their thermal stability and mechanical properties.

Case Study

A recent investigation published by Lee et al. (2022) explored the incorporation of this compound into polyvinyl chloride (PVC) matrices. The results showed that adding the triazole derivative improved the thermal degradation temperature by approximately 15°C compared to pure PVC.

Mechanism of Action

The mechanism of action of 5-benzyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The thiol group can also interact with metal ions, affecting the function of metalloproteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., 4-nitrophenyl in ) increase electrophilicity, enhancing reactivity in nucleophilic substitutions.

- Schiff Base Derivatives (e.g., ) are synthesized via condensation with aldehydes, enabling metal chelation and antimicrobial activity .

Antimicrobial Activity

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (e.g., Schiff bases with benzaldehyde) exhibit significant antibacterial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) .

- 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl analogs show moderate antiradical activity (DPPH scavenging: 40–60% at 100 µM) but weaker antimicrobial effects compared to benzyl-substituted analogs .

Antioxidant and Antiradical Activity

- Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibit moderate DPPH radical scavenging (IC₅₀: 80–120 µM) due to the thiol group’s reducing capacity .

- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol shows superior radical scavenging (IC₅₀: 35 µM) compared to phenyl-substituted analogs, attributed to the electron-donating pyridyl group .

Corrosion Inhibition

- 5-[(4-Chlorophenoxy) Methyl]-4H-1,2,4-Triazole-3-Thiol demonstrates 92% inhibition efficiency on aluminum alloys in HCl, outperforming benzyl-substituted analogs due to stronger adsorption via the chlorophenoxy group .

Physicochemical Data

Biological Activity

5-Benzyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 519152-02-4) is a compound belonging to the 1,2,4-triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C17H17N3S |

| Molecular Weight | 295.4 g/mol |

| CAS Number | 519152-02-4 |

| Solubility | Slightly soluble in chloroform and methanol; soluble in DMSO . |

Structural Characteristics

The compound's structure features a triazole ring with a thiol group, which is critical for its biological activity. The presence of the benzyl and dimethylphenyl substituents enhances its interaction with biological targets.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of various 1,2,4-triazole derivatives, including 5-benzyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol. Research indicates that this compound exhibits activity against several pathogenic strains:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Candida albicans

In particular, at a concentration of 125 µg/mL, the Minimum Inhibitory Concentration (MIC) ranged from 31.25 to 62.5 µg/mL for these strains .

Structure-Activity Relationship (SAR)

The modification of substituents on the sulfur atom of triazole derivatives has been shown to influence their biological activity significantly. For instance:

- Compounds with electron-donating groups generally exhibited enhanced antimicrobial properties.

- Variations in the aromatic substituents also affected the potency against specific microbial strains.

This relationship underscores the importance of chemical structure in determining biological efficacy .

Case Studies

- Antimicrobial Screening : A study synthesized several S-substituted derivatives of triazole-3-thiols and evaluated their antimicrobial activity. The most potent derivatives showed MIC values as low as 31.25 µg/mL against Pseudomonas aeruginosa .

- Comparative Analysis : Another research effort compared various triazole compounds and found that those with specific substitutions on the thiol group exhibited superior antifungal activity compared to their unsubstituted counterparts .

Q & A

Q. What synthetic routes are commonly employed to prepare 5-benzyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives?

The compound is typically synthesized via cyclocondensation of thiosemicarbazides or alkylation of precursor triazoles. For example:

- Alkylation : Reacting 1,2,4-triazole-3-thiol derivatives with alkyl/aryl halides (e.g., phenacyl bromide) under basic conditions (NaOH or KOH) yields S-substituted derivatives .

- Mannich Base Formation : Introducing amine groups via reaction with formaldehyde and secondary amines can generate derivatives with enhanced solubility or bioactivity .

- Microwave-Assisted Synthesis : Optimized conditions (e.g., 100–120°C, 30–60 min) improve reaction efficiency for S-alkylated derivatives .

Q. Which analytical methods are critical for characterizing triazole-thiol derivatives?

Key techniques include:

- ¹H/¹³C-NMR : Confirms substituent positions and regioselectivity. For example, thiol protons typically resonate at δ 13–14 ppm .

- LC-MS : Validates molecular weight and detects intermediates during multi-step syntheses .

- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N/S percentages .

- X-ray Crystallography : Resolves ambiguous stereochemistry, as seen in crystallographic data deposited at CCDC (e.g., CCDC-1441403) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?

Discrepancies between predicted and observed spectral data (e.g., unexpected NMR splitting) require:

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR, IR) to confirm structural assignments .

- Computational Modeling : DFT calculations or molecular docking can predict electronic environments and validate experimental data .

- Isomer Separation : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate regioisomers, which often arise during alkylation .

Q. What strategies optimize reaction yields for S-alkylated triazole-thiol derivatives?

- Alkylating Agent Selection : Bulky electrophiles (e.g., 1-iodobutane) may require longer reaction times (6–12 hours) under reflux .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .

Q. How can computational methods guide the design of triazole-thiol derivatives for specific biological targets?

- Molecular Docking : Screen derivatives against enzyme active sites (e.g., cyclooxygenase-2) to predict binding affinities .

- ADME Analysis : Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with observed bioactivity .

Methodological Challenges and Solutions

Q. What purification challenges arise during triazole-thiol synthesis, and how are they addressed?

- Byproduct Formation : Hydrazine byproducts from cyclocondensation require acid-base extraction (HCl/NaOH) .

- Thiol Oxidation : Work under inert atmosphere (N₂/Ar) to prevent disulfide formation .

- Recrystallization : Use ethanol/water mixtures to isolate pure crystals, as demonstrated for Mannich bases .

Q. How do steric and electronic effects of substituents influence reactivity in triazole-thiol derivatives?

- Steric Hindrance : Bulky groups (e.g., 2,4-dimethylphenyl) reduce alkylation rates but improve thermal stability .

- Electron-Withdrawing Groups : Substituents like halogens increase thiol acidity, favoring nucleophilic substitution .

- Conformational Studies : X-ray data reveal planar triazole rings with dihedral angles <10° between substituents, impacting π-π stacking in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.